6-Fluoro-4-oximino-1-dimethylcarbamoyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-Fluoro-4-oximino-1-dimethylcarbamoyl-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a fluorine atom, an oximino group, and a dimethylcarbamoyl group attached to the tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-oximino-1-dimethylcarbamoyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-oximino-1-dimethylcarbamoyl-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, in the presence of a base such as sodium hydride (NaH)
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: Reduced tetrahydroquinoline derivatives
Substitution: Amino or thio-substituted tetrahydroquinoline derivatives
Scientific Research Applications
6-Fluoro-4-oximino-1-dimethylcarbamoyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as fluorinated polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-oximino-1-dimethylcarbamoyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The oximino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. The dimethylcarbamoyl group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
6-Fluoro-4-oximino-1-dimethylcarbamoyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
6-Fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid: This compound also contains a fluorine atom and a quinoline core but differs in the presence of a carboxylic acid group instead of an oximino and dimethylcarbamoyl group.
6-Fluoro-1,2,3,4-tetrahydroquinoline: This compound lacks the oximino and dimethylcarbamoyl groups, making it less complex and potentially less biologically active.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds mentioned above.
Properties
CAS No. |
81892-51-5 |
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Molecular Formula |
C12H14FN3O2 |
Molecular Weight |
251.26 g/mol |
IUPAC Name |
(4Z)-6-fluoro-4-hydroxyimino-N,N-dimethyl-2,3-dihydroquinoline-1-carboxamide |
InChI |
InChI=1S/C12H14FN3O2/c1-15(2)12(17)16-6-5-10(14-18)9-7-8(13)3-4-11(9)16/h3-4,7,18H,5-6H2,1-2H3/b14-10- |
InChI Key |
CNLSVGAHIXRIEE-UVTDQMKNSA-N |
Isomeric SMILES |
CN(C)C(=O)N1CC/C(=N/O)/C2=C1C=CC(=C2)F |
Canonical SMILES |
CN(C)C(=O)N1CCC(=NO)C2=C1C=CC(=C2)F |
Origin of Product |
United States |
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